N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a benzofuran moiety linked to a pyrrolidinone structure via an acetamide bridge
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2)8-15(21)19(16(17)22)10-14(20)18-9-12-7-11-5-3-4-6-13(11)23-12/h3-6,12H,7-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPAVHJTGSJHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC(=O)NCC2CC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Synthesis of the Pyrrolidinone Structure: This involves the reaction of succinic anhydride with amines to form the pyrrolidinone ring.
Linking via Acetamide Bridge: The final step involves coupling the benzofuran and pyrrolidinone structures through an acetamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The pyrrolidinone ring can be reduced to form the corresponding pyrrolidine derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized benzofuran derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Functionalized acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzofuran and pyrrolidinone structures.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety could be involved in π-π interactions, while the pyrrolidinone structure might participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Lacks the dimethyl groups on the pyrrolidinone ring.
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propionamide: Has a propionamide instead of an acetamide linkage.
Uniqueness
The presence of the dimethyl groups on the pyrrolidinone ring in N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide may confer unique steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
